![molecular formula C10H13ClFNO5S B2354990 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride CAS No. 2173998-77-9](/img/structure/B2354990.png)
2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride
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Overview
Description
“2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 2173998-77-9 . It has a molecular weight of 313.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(2-fluoro-4-hydroxy-3-(methylsulfonyl)phenyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H .Scientific Research Applications
Antibacterial Applications
- Pyridonecarboxylic acids, structurally related to the compound , have shown significant antibacterial activity. Compounds similar to 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride were more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Asymmetric Synthesis Applications
- Asymmetric synthesis of fluorinated derivatives of the compound, including its analogs, has been described. These syntheses are important for the preparation of specific chiral compounds (Monclus et al., 1995).
Fluorescence Applications
- Derivatization of amino acids, including those structurally related to this compound, for fluorescence analysis, has been explored. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
GABA Receptor Research
- Analogs of 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride have been synthesized as potential GABA B receptor antagonists. These studies contribute to the understanding of GABA receptor functioning (Abbenante et al., 1997).
Polymorphism in Pharmaceutical Compounds
- Studies on polymorphic forms of compounds structurally similar to this acid hydrochloride reveal challenges in analytical and physical characterization, which are crucial in pharmaceutical development (Vogt et al., 2013).
Synthesis and Photophysical Properties
- The synthesis of related compounds and their photophysical properties, including excited state proton-transfer fluorescence, highlight the potential of these compounds in developing new fluorescence-based technologies (Kauffman & Bajwa, 1993).
Tumor Imaging
- Radiolabeled analogs of amino acids like 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride have been explored for their potential in tumor imaging via positron emission tomography, demonstrating the compound's relevance in cancer research (McConathy et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxy-3-methylsulfonylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVVRSGEEGEAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)CC(C(=O)O)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride |
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